molecular formula C3H7NO2<br>CH3CHNO2CH3<br>C3H7NO2 B154153 2-Nitropropane CAS No. 79-46-9

2-Nitropropane

Cat. No. B154153
CAS RN: 79-46-9
M. Wt: 89.09 g/mol
InChI Key: FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Description

2-Nitropropane (2-NP) is an industrial chemical that has been extensively studied due to its genotoxic and carcinogenic properties, particularly in the liver of laboratory rats. It is a mutagen in bacteria and a powerful hepatocarcinogen in Sprague-Dawley rats, with a distinct difference in activity between its isomers, 2-NP and 1-nitropropane (1-NP), the latter being neither mutagenic nor carcinogenic . The genotoxicity of 2-NP is attributed to the generation of a genotoxic metabolite from liver-specific metabolism .

Synthesis Analysis

The synthesis of 2-NP involves the generation of reactive intermediates and metabolites. One study suggests that 2-NP is metabolized to a nitric oxide (NO) species in the liver, which may mediate its genotoxic effects . Another study indicates that the conversion of 2-NP to its tautomeric form, propane 2-nitronate (P2N), is a critical step in its toxicity mechanism, with the tautomeric equilibrium being influenced by hepatic enzymes .

Molecular Structure Analysis

The molecular structure of 2-NP has been investigated using gas electron diffraction and quantum chemistry, revealing the equilibrium structural parameters and the barrier to internal rotation of the nitro group. The minimum energy conformation and barrier height for internal rotation have been determined, providing insight into the molecular dynamics of 2-NP .

Chemical Reactions Analysis

2-NP undergoes various chemical reactions, including oxidation processes. The nonenzymatic oxidation of 2-NP leads to the formation of secondary alkyl radicals and NO2 radicals, which can react with nucleosides and potentially induce DNA damage . Additionally, 2-NP induces DNA repair synthesis in rat hepatocytes, suggesting that its genotoxicity may be due to DNA damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-NP have been characterized through spectroscopic methods. The microwave, infrared, and Raman spectra of 2-NP have been recorded, and the results are consistent with a nearly freely rotating NO2 group within the molecule. These findings contribute to the understanding of the structural and dynamic properties of 2-NP .

Relevant Case Studies

Several case studies have highlighted the genotoxic and carcinogenic effects of 2-NP. For instance, exposure to 2-NP has been shown to induce oxidative DNA and RNA damage in the livers of Sprague-Dawley rats, with a significant increase in levels of 8-hydroxydeoxyguanosine and 8-hydroxyguanosine, which are indicative of oxidative stress and potential carcinogenicity . Another study identified novel in vivo nucleic acid modifications produced by 2-NP, such as the formation of 2-hydrazinohypoxanthine from the amination of guanine, further supporting the genotoxic potential of 2-NP .

Health Hazard Alert

Due to its confirmed carcinogenicity in laboratory rats, 2-NP is considered a potential human carcinogen, and exposure to it should be minimized. Regulatory agencies such as OSHA and NIOSH have issued health hazard alerts to reduce worker exposure to 2-NP and recommend protective measures and medical programs .

Scientific Research Applications

Oxidative DNA and RNA Damage

2-Nitropropane (2-NP) is a powerful hepatocarcinogen in rats, causing significant increases in oxidative DNA and RNA damage in the liver. This damage includes increased levels of 8-hydroxydeoxyguanosine in DNA and 8-hydroxyguanosine in RNA, suggesting a mechanism of hepatocarcinogenicity through intracellular generation of reactive oxygen species or 2-NP free radicals (Fiala, Conaway, & Mathis, 1989).

Enzymatic Oxidation and Crystal Structure

2-Nitropropane dioxygenases, enzymes involved in the oxidation of nitroalkanes, contain FMN and FAD. The crystal structure of this enzyme from Pseudomonas aeruginosa, complexed with FMN and 2-nitropropane, provides insights into the catalytic mechanism of enzymatic oxidation of nitroalkanes (Ha et al., 2006).

DNA Repair Synthesis Induction

2-Nitropropane induces DNA repair synthesis in rat liver cells, both in vitro and in vivo. This induction is more effective in hepatocytes from male rats and suggests that the formation of hepatocarcinomas by 2-NP is due to the generation of a genotoxic metabolite from liver-specific metabolism (Andrae et al., 1988).

Oxidative Denitrification

2-Nitropropane undergoes oxidative denitrification in mouse liver microsomes, producing metabolites like nitrite and acetone. The study of its metabolism, especially the difference in metabolism rates between 2-NP and its nitronate, provides insights into hepatocytotoxic potential without a direct correlation (Dayal et al., 1991).

Nucleophilic Reactions

Research on the nucleophilic reactions of 2-bromo-2-nitropropane, a related compound, reveals insights into the behavior of α-halogenated nitroparaffins. The study found that coupling products and substitution reactions are significant, with the formation of various compounds like 2-iodo-2-nitropropane (Chen, 1969).

Nucleic Acid Modification

2-Nitropropane causes liver DNA and RNA base modifications, including the formation of novel nucleic acid modifications like 2-hydrazinohypoxanthine. This suggests the activation of 2-NP to a reactive species capable of aminating nucleic acids and proteins (Sodum & Fiala, 1998).

Oxidation by Horseradish Peroxidase

Horseradish peroxidase catalyzes the oxidation of 2-nitropropane, involving hydrogen peroxide and superoxide in the reaction mechanism. This study provides insights into the biochemical pathways of 2-NP oxidation (De Rycker & Halliwell, 1978).

Safety And Hazards

2-NP is a health hazard. It is reasonably anticipated to be a human carcinogen based on studies in animals . It is listed as an IARC Group 2B carcinogen . Avoid exposure, contact with skin and eyes, and inhalation of vapor or mist .

Future Directions

Nitroalkanes such as 2-NP, derived from anthropogenic activities, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes, offering perspectives for their in vivo and in vitro applications .

properties

IUPAC Name

2-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3
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InChI Key

FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)[N+](=O)[O-]
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Molecular Formula

C3H7NO2, Array
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DSSTOX Substance ID

DTXSID6020981
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Molecular Weight

89.09 g/mol
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Physical Description

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F
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Flash Point

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c.
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2%
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg
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Mechanism of Action

...To clarify the mechanism of carcinogenesis by 2-NP, we investigated DNA damage by 2-NP metabolites, N-isopropylhydroxylamine (IPHA) and hydroxylamine-O-sulfonic acid (HAS), using 32P-5'-end-labelled DNA fragments obtained from genes that are relevant to human cancer. In the presence of Fe(III) EDTA, both IPHA and HAS caused DNA damage at every nucleotide position without marked site preference. The damage was inhibited by free hydroxyl radical (-*OH) scavengers, catalase and deferoxamine mesilate, an iron chelating agent. These results suggest that the DNA damage was caused by -*OH generated via H(2)O(2) by both IPHA and HAS. In contrast, in the presence of Cu(II), IPHA frequently caused DNA damage at thymine. The Cu(II)-mediated DNA damage caused by IPHA was inhibited by catalase, methional and bathocuproine, a Cu(I)-specific chelator, suggesting the involvement of H(2)O(2) and Cu(I). These results suggest that the DNA damage induced by IPHA in the presence of Cu(II) was caused by a reactive oxygen species like the Cu(I)-hydroperoxo complex. On the other hand, HAS most frequently induced DNA damage at 5'-TG-3', 5'-GG-3' and 5'-GGG-3' sequences. Catalase and methional only partly inhibited the Cu(II)-mediated DNA damage caused by HAS, suggesting that the reactive oxygen species and another reactive species participate in this process. Formation of 8-oxodG by IPHA or HAS increased in the presence of metal ions. This study suggests that metal-mediated DNA damage caused by 2-NP metabolites plays an important role in the mutagenicity and the carcinogenicity of 2-NP.
Record name 2-NITROPROPANE
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Impurities

1-Nitropropane
Record name 2-NITROPROPANE
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Product Name

2-Nitropropane

Color/Form

Colorless liquid

CAS RN

79-46-9
Record name 2-NITROPROPANE
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Record name 2-NITROPROPANE
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Melting Point

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F
Record name 2-NITROPROPANE
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Record name 2-NITROPROPANE
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Record name 2-NITROPROPANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 2-Nitropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitropropane
Reactant of Route 2
2-Nitropropane
Reactant of Route 3
2-Nitropropane
Reactant of Route 4
2-Nitropropane
Reactant of Route 5
2-Nitropropane
Reactant of Route 6
2-Nitropropane

Citations

For This Compound
13,400
Citations
JA Shepherd, RD Waigh, P Gilbert - Antimicrobial agents and …, 1988 - Am Soc Microbiol
Patterns of growth inhibition of Escherichia coli in the presence of 2-bromo-2-nitropropane-1,3-diol (bronopol) indicate a period of biocide-induced bacteriostasis followed by growth at …
Number of citations: 107 journals.asm.org
K Francis, B Russell, G Gadda - Journal of Biological Chemistry, 2005 - ASBMB
… 2-nitropropane and primary nitroalkanes with alkyl chain lengths between 2 and 6 carbons. The steady state kinetic mechanism with 2-nitropropane, … for 2-nitropropane dioxygenase, in …
Number of citations: 54 www.jbc.org
JY Ha, JY Min, SK Lee, HS Kim, KH Kim, HH Lee… - Journal of Biological …, 2006 - ASBMB
… by 2-nitropropane … of 2-nitropropane dioxygenase from Pseudomonas aeruginosa in two forms: a binary complex with FMN and a ternary complex with both FMN and 2-nitropropane. …
Number of citations: 67 www.jbc.org
EA Wilhelm, CR Jesse, M Prigol, D Alves… - Cell biology and …, 2010 - Springer
The aim of this study was to investigate the protective effect of 3-alkynyl selenophene (3-ASP) on acute liver injury induced by carbon tetrachloride (CCl 4 ) and 2-nitropropane (2-NP) in …
Number of citations: 38 link.springer.com
S Sengupta, Y Indulkar, A Kumar… - The Journal of …, 2008 - ACS Publications
… nm, is rotationally much hotter than that produced from 2-nitropropane (NP). (1) Greenblatt et al… have carried out photolysis of 2-nitropropane (NP) and 2-methyl-2-nitropropane (MNP) at …
Number of citations: 10 pubs.acs.org
R Dayal, B Goodwin, I Linhart, K Mynett… - Chemico-biological …, 1991 - Elsevier
2-Nitropropane (2-NP) is an industrial chemical with hepatotoxic and genotoxic properties. It exists in chemical equilibrium with propane-2-nitronate, which is much more genotoxic than …
Number of citations: 14 www.sciencedirect.com
World Health Organization - 1992 - apps.who.int
Evaluates the risks to human health and the environment posed by 2-nitropropane, an important industrial chemical used as a solvent for printing inks, paints, varnishes, adhesives, and …
Number of citations: 2 apps.who.int
YX Zhang, SH Bauer - The Journal of Physical Chemistry A, 2000 - ACS Publications
… Herein, we describe an investigation of the thermal decomposition of 2-nitropropane. A brief exploration of the initial stages of the decomposition of 2-nitropropanol is also included. This …
Number of citations: 11 pubs.acs.org
CF Kuo, I Fridovich - Biochemical Journal, 1986 - portlandpress.com
… or 2-nitropropane, with incorporation of oxygen, yielding nitrite plus a carbonyl compound, but not H202.They named it 2-nitropropane … oxidation by 2-nitropropane dioxygenase was …
Number of citations: 32 portlandpress.com
TE Smith, JG Calvert - The Journal of Physical Chemistry, 1959 - ACS Publications
… Samples of 2-nitropropane were prepared for pyrolysis by … with 2-nitropropane, freezing the 2nitropropane in liquid nitrogen and sealing them off. _ To prepare propylene-2-nitropropane …
Number of citations: 30 pubs.acs.org

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